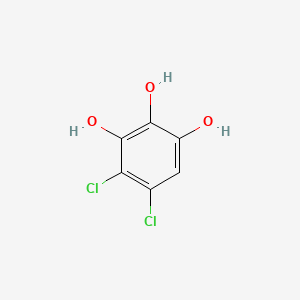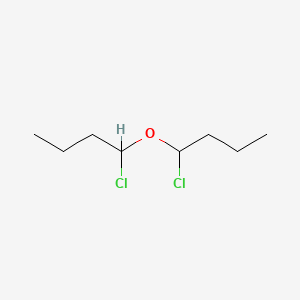
1,1'-Oxybis(chlorobutane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(chlorobutane) is an organic compound with the molecular formula C8H16Cl2O. It is also known as bis(4-chlorobutyl) ether. This compound is characterized by the presence of two chlorobutane groups connected by an oxygen atom. It is a colorless liquid with a boiling point of approximately 400 K .
Preparation Methods
1,1’-Oxybis(chlorobutane) can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with a dehydrating agent such as sulfuric acid, which facilitates the formation of the ether linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
In industrial settings, the production of 1,1’-Oxybis(chlorobutane) may involve continuous-flow processes where 4-chlorobutanol is reacted with a suitable dehydrating agent in a plug-flow reactor. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
1,1’-Oxybis(chlorobutane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,1’-Oxybis(chlorobutane) can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl ether.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of 1,1’-Oxybis(chlorobutane) can yield the corresponding alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
1,1’-Oxybis(chlorobutane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various ether derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(chlorobutane) involves its interaction with nucleophiles, leading to substitution reactions. The oxygen atom in the ether linkage can act as a nucleophilic site, facilitating the formation of new chemical bonds. The chlorine atoms can also participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
1,1’-Oxybis(chlorobutane) can be compared with other similar compounds such as:
1,1’-Oxybis(4-bromobutane): Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1,1’-Oxybis(4-iodobutane):
1,1’-Oxybis(4-fluorobutane): The presence of fluorine atoms can significantly alter the compound’s properties and reactivity.
These comparisons highlight the unique reactivity and applications of 1,1’-Oxybis(chlorobutane) due to the presence of chlorine atoms.
Properties
CAS No. |
53622-12-1 |
|---|---|
Molecular Formula |
C8H16Cl2O |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
1-chloro-1-(1-chlorobutoxy)butane |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-7(9)11-8(10)6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
RMGBJBITSZIYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC(CCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


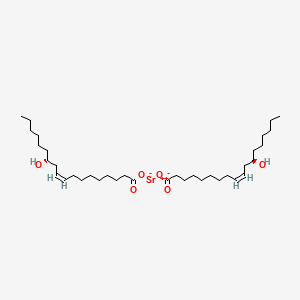
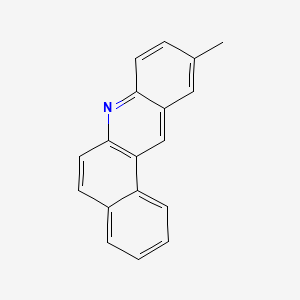
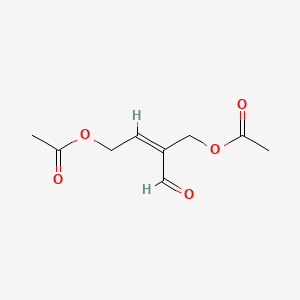

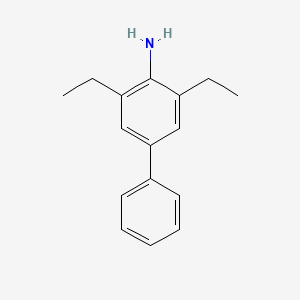
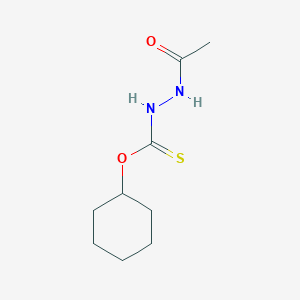


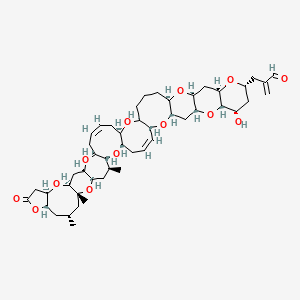
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
